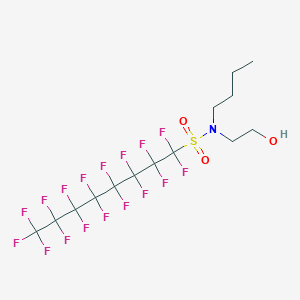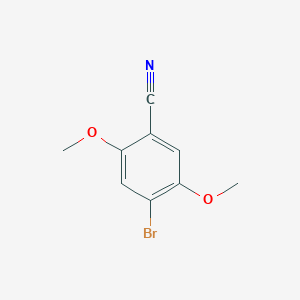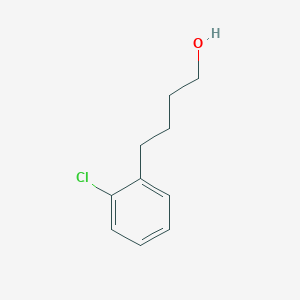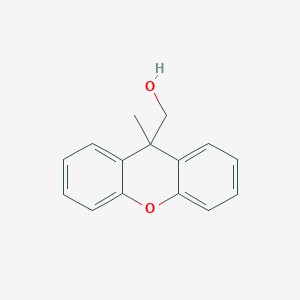![molecular formula C23H30O4 B12065121 (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one is a complex organic compound belonging to the class of macrolides and analogues. These compounds are characterized by a large lactone ring, which is a cyclic ester with at least twelve members. This particular compound is notable for its unique structure, which includes multiple hydroxyl groups and a phenylethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one typically involves several steps, including the formation of the macrolide ring and the introduction of the hydroxyl and phenylethyl groups. Common synthetic routes may involve:
Formation of the Macrolide Ring: This step often involves the cyclization of a linear precursor molecule. Reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used to facilitate the formation of the lactone ring.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions. Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are often used.
Addition of the Phenylethyl Group: This step may involve a Friedel-Crafts alkylation reaction, using reagents like aluminum chloride (AlCl3) to attach the phenylethyl group to the macrolide ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help to increase yield and reduce production time. Additionally, purification methods such as chromatography and crystallization are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or alkanes. Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted macrolides
Scientific Research Applications
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a subject of interest in biochemical research.
Medicine: Investigated for its potential therapeutic effects. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals. Its complex structure and reactivity make it a valuable compound in industrial applications.
Mechanism of Action
The mechanism of action of (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one involves its interaction with specific molecular targets. The hydroxyl groups and the phenylethyl substituent allow it to form hydrogen bonds and hydrophobic interactions with proteins and other macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Brefeldin A: A macrolide with a similar lactone ring structure. It is known for its ability to inhibit protein transport in cells.
Ascotoxin: Another macrolide with antimicrobial properties. It shares structural similarities with (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one.
Synergisidin: A macrolide with a similar hydroxyl group arrangement. It is studied for its potential biological activity.
Uniqueness
What sets this compound apart is its unique combination of hydroxyl groups and the phenylethyl substituent. This combination allows it to interact with a wider range of biological targets and exhibit diverse biological activities. Its complex structure also makes it a valuable intermediate in organic synthesis, providing opportunities for the development of new compounds with enhanced properties.
Properties
Molecular Formula |
C23H30O4 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one |
InChI |
InChI=1S/C23H30O4/c24-21-16-22(25)20-15-14-18(13-12-17-8-4-3-5-9-17)27-23(26)11-7-2-1-6-10-19(20)21/h1,3-6,8-9,14-15,18-22,24-25H,2,7,10-13,16H2/b6-1-,15-14- |
InChI Key |
RIBUBQDYGJHEOM-CDRJGENPSA-N |
Isomeric SMILES |
C1C/C=C\CC2C(CC(C2/C=C\C(OC(=O)C1)CCC3=CC=CC=C3)O)O |
Canonical SMILES |
C1CC=CCC2C(CC(C2C=CC(OC(=O)C1)CCC3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)




![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)



![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)


![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)
